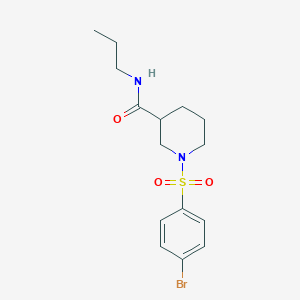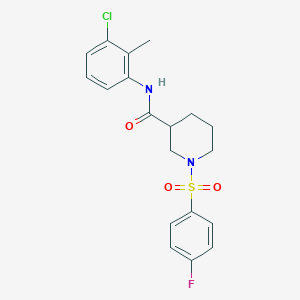
1-(4-bromophenyl)sulfonyl-N-propylpiperidine-3-carboxamide
Vue d'ensemble
Description
1-[(4-Bromophenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)sulfonyl-N-propylpiperidine-3-carboxamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Nitration: This step introduces a nitro group to the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds .
Applications De Recherche Scientifique
1-[(4-Bromophenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)sulfonyl-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, which allows it to interact with various biological molecules .
Comparaison Avec Des Composés Similaires
- **1-[(4-Bromophenyl)sulfonyl]-4-piperidinone
- **1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene
- **1-[(4-Bromophenyl)sulfonyl]piperazine
Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-propylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMAWUDENDMOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169703.png)
![4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4169705.png)

![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B4169715.png)
![N,N'-2,6-pyridinediylbis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4169733.png)
![N-(4-iodophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4169743.png)
![1-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxamide](/img/structure/B4169750.png)
![methyl 4-(5-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4169761.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4169767.png)
![4-[(4-nitrophenyl)thio]benzyl N-benzoylglycinate](/img/structure/B4169779.png)
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{[(4-ethylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4169789.png)
![5-(4-bromophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4169794.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4169796.png)

